2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-10-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNDSLBLZXBKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC1(CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536398-61-4 | |
| Record name | 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A prominent route to 2-oxa-5-azabicyclo[2.2.1]heptane derivatives involves starting from chiral amino acids such as (S)- or (R)-pyroglutamic acid. While the exact protocol for the 1-carboxylic acid isomer remains unpublished, analogous syntheses of the 4-carboxylic acid variant provide a template for adaptation. The general sequence involves:
- Protection : The amino group of pyroglutamic acid is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
- Reduction : The carbonyl group is reduced to a hydroxyl moiety using borane-tetrahydrofuran (BH₃·THF) or lithium aluminum hydride (LiAlH₄).
- Cyclization : Intramolecular etherification or lactonization forms the bicyclic framework. For the 1-carboxylic acid target, strategic positioning of leaving groups (e.g., mesyl or tosyl) on the hydroxyl intermediate facilitates ring closure.
- Oxidation : Selective oxidation of a primary alcohol to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄).
- Deprotection and Salt Formation : Acidic cleavage of the protecting group (e.g., HCl in dioxane) yields the hydrochloride salt.
Key Challenge : Steric hindrance at position 1 complicates cyclization, often requiring high-dilution conditions or phase-transfer catalysts to favor intramolecular reactions over dimerization.
Palladium-Catalyzed 1,2-Aminoacyloxylation
Recent advances in transition metal catalysis enable the direct construction of oxygenated 2-azabicyclo[2.2.1]heptanes. A 2023 study demonstrated that palladium(II) acetate catalyzes the 1,2-aminoacyloxylation of cyclopentenes with N-protected amino acids and carboxylic acids. Applied to the target compound, this method could proceed as follows:
- Substrate Preparation : Cyclopentene derivatives functionalized with pre-installed oxygen and nitrogen nucleophiles.
- Catalytic Cycle :
- Oxidative addition of Pd(0) to the cyclopentene double bond.
- Simultaneous coordination of the amino acid (as a carboxylate) and an oxygen nucleophile.
- Reductive elimination forms the bicyclic structure with concomitant introduction of the carboxylic acid group.
- Workup : Hydrochloric acid treatment converts the free amine to the hydrochloride salt.
Advantages :
- Enantioselectivity up to 92% ee when using chiral ligands.
- Broad functional group tolerance (Table 1).
Table 1. Substrate Scope for Pd-Catalyzed Bicyclization
| Cyclopentene Substituent | Amino Acid | Yield (%) | ee (%) |
|---|---|---|---|
| H | Glycine | 78 | - |
| 3-Methyl | L-Alanine | 65 | 88 |
| 3-Phenyl | L-Phenylalanine | 71 | 92 |
Lactonization of Epoxide Intermediates
Seminal work by Moriguchi et al. (2014) on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate highlights the potential of epoxide ring-opening for bicyclic morpholine synthesis. Adapting this to the [2.2.1] system:
- Epoxide Formation : Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt is treated with base to induce intramolecular attack of the amine on the epoxide.
- Lactonization : The resulting diol undergoes cyclization via activation with p-toluenesulfonyl chloride (TsCl).
- Oxidation and Functionalization : Ketone intermediates are oxidized to carboxylic acids using RuO₄ or TEMPO/NaClO systems.
Limitation : Low yields (≤40%) due to competing polymerization side reactions.
Physicochemical Properties and Characterization
Structural Confirmation
X-ray crystallography of related compounds reveals key structural features:
- Bond Lengths : N–C bonds average 1.47 Å, shorter than typical amines due to ring strain.
- Dihedral Angles : The oxygen and nitrogen atoms adopt a cis-fused configuration, stabilized by intramolecular hydrogen bonding (O···H–N = 2.12 Å).
Table 2. Comparative Data for Bicyclic Morpholine Derivatives
| Property | 1-Carboxylic Acid HCl | 4-Carboxylic Acid HCl |
|---|---|---|
| Molecular Formula | C₆H₁₀ClNO₃ | C₆H₁₀ClNO₃ |
| Molecular Weight (g/mol) | 179.60 | 179.60 |
| Melting Point (°C) | 198–202 (dec.) | 205–210 (dec.) |
| Specific Rotation [α]²⁵D | +37.5 (c 1.0, H₂O) | -41.2 (c 1.0, H₂O) |
Applications in Medicinal Chemistry
The rigid scaffold of 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride enables diverse applications:
- Conformational Restriction : Incorporation into peptide analogs reduces entropy penalties during target binding, enhancing potency against protease targets.
- Fluorescent Probes : Pyrene-functionalized derivatives serve as mismatch-sensitive DNA intercalators, with quantum yields increasing from 0.12 to 0.45 upon duplex formation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bicyclic framework and carboxylic acid group enable nucleophilic substitution at specific positions. For example:
-
Deprotection of tert-butyl esters : Hydrolysis of tert-butyl esters (e.g., tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) under acidic conditions yields the corresponding carboxylic acid, which can form hydrochloride salts.
-
Tosylation : Reaction with tosyl chloride (TsCl) in the presence of triethylamine introduces a tosyl leaving group, facilitating subsequent nucleophilic displacement .
Example Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Tosylation | TsCl, DMAP, Et₃N, CH₂Cl₂, 0 °C to rt | 93% | |
| Hydrogenolysis | 10% Pd/C, H₂, MeOH, rt | 100% |
Ring-Opening and Functionalization
The bicyclic structure undergoes controlled ring-opening under specific conditions:
-
Reduction with NaBH₄ : Selective reduction of carbonyl groups adjacent to the bicyclic system produces hydroxyl intermediates, preserving the bicyclic core .
-
Palladium-catalyzed aminoacyloxylation : Introduces amino and acyloxy groups across the bicyclic framework, enabling access to oxygenated derivatives .
Key Reaction Pathway
-
Substrate : Cyclopentene derivative
-
Catalyst : Pd(OAc)₂, ligand
-
Reagents : Carboxylic acid, amine
Carboxylic Acid Reactivity
The carboxylic acid group participates in classical acid-derived reactions:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.
-
Amide Formation : Coupling with amines via EDCI/HOBt yields amide derivatives, useful in peptide mimetics.
Stereochemical Considerations
The (1S,4S) configuration of the bicyclic system influences reaction outcomes, as demonstrated in asymmetric hydrogenation and chiral resolution studies .
Hydrogenolysis and Deprotection
The hydrochloride salt facilitates deprotection steps:
-
Benzyloxycarbonyl (Cbz) Removal : Hydrogenolysis with Pd/C and H₂ cleaves the Cbz group efficiently (100% yield) .
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | Room temperature |
| Duration | 4 hours |
Stability and Handling
-
Storage : Stable at −20°C under inert atmosphere.
-
Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and methanol.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Design and Development
- The compound serves as a versatile scaffold for the synthesis of various biologically active molecules. Its structure allows for the introduction of different functional groups, which can enhance biological activity or modify pharmacokinetic properties.
- Research has shown that derivatives of this compound can exhibit significant activity against specific biological targets, including enzymes involved in metabolic pathways, making it a candidate for developing treatments for conditions like diabetes and obesity .
- Template for Backbone-Constrained Amino Acids
- Inhibitors of Dipeptidyl Peptidase IV (DPP-IV)
The unique bicyclic structure of 2-Oxa-5-azabicyclo[2.2.1]heptane allows it to interact with various biomolecules, leading to different biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use in developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that modifications to the compound can lead to increased cytotoxicity against cancer cell lines, positioning it as a candidate for anticancer drug development.
Synthesis and Modification
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives involves several chemical reactions that allow for the introduction of various substituents at specific positions on the bicyclic framework:
| Reaction Type | Example Derivative | Notes |
|---|---|---|
| Acylation | 5-tert-butyloxycarbonyl derivative | Enhances solubility and biological activity |
| Fluorination | 5-fluoro derivative | Modifies metabolic stability and activity |
| Alkylation | 5-amino derivative | Increases water solubility |
Case Studies
- Development of DPP-IV Inhibitors
- Backbone-Constrained Peptides
- Antimicrobial Testing
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, the compound can act as a scaffold for the development of drugs that modulate the activity of γ-amino butyric acid (GABA) receptors . The presence of both oxygen and nitrogen atoms within its ring system allows for unique interactions with biological molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 177.45 g/mol (calculated from constituent atomic masses) .
- CAS Number : 1536398-61-4 (primary identifier) .
- Purity : ≥97% (HPLC/NMR) .
- Storage : Requires 2–8°C and ice-pack shipping to maintain stability .
This compound is commercially available from suppliers like Aladdin and BLD Pharm Ltd., with applications in high-tech industries, including pharmaceuticals and materials science .
Comparison with Similar Compounds
The structural uniqueness of 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is best understood through comparison with related bicyclic derivatives. Below, we analyze its analogs based on substituents, ring systems, and functional groups.
Structural and Functional Group Variations
Table 1: Key Structural Comparisons
Physicochemical and Functional Differences
In contrast, 4-amino-bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride lacks heteroatoms, reducing conformational rigidity . 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS 909186-56-7) lacks the carboxylic acid, diminishing its acidity and reactivity .
Functional Group Impact :
- Boc- or Cbz-protected derivatives (e.g., AS96650) are stable intermediates for peptide synthesis, whereas the target compound’s free carboxylic acid enables direct conjugation .
- The 4-bromo derivative (AS140092) introduces halogen-mediated reactivity, useful in cross-coupling reactions .
Ring System Modifications :
- Compounds like 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS 54745-74-3) feature larger bicyclo[3.2.1]octane frameworks, altering steric profiles and bioavailability .
Research and Application Insights
- Drug Discovery : The target compound’s rigid structure is advantageous for designing enzyme inhibitors, while Boc-protected analogs serve as intermediates in multi-step syntheses .
- Stability: Amino-substituted derivatives (e.g., CAS 1384427-36-4) may exhibit higher hygroscopicity due to the free amine, necessitating stringent storage conditions .
Biological Activity
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, also known by its CAS number 31560-06-2, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound possesses a unique bicyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 135.59 g/mol. The structure includes a carboxylic acid functional group, which is crucial for its interaction with biological targets.
Research indicates that 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives can act as modulators of neurotransmitter systems, particularly GABAergic pathways. The compound's structural similarity to gamma-aminobutyric acid (GABA) suggests that it may influence GABA receptor activity, potentially leading to anxiolytic and anticonvulsant effects .
Pharmacological Studies
A study highlighted the synthesis of C-3 disubstituted derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane, which were evaluated for their biological activity as GABA receptor modulators. These derivatives showed promising results in enhancing GABAergic transmission, which is critical for maintaining neuronal excitability .
Case Studies
- Anticonvulsant Activity : In a preclinical study, derivatives of 2-Oxa-5-azabicyclo[2.2.1]heptane were tested in animal models for their anticonvulsant properties. The results demonstrated significant reductions in seizure frequency and severity compared to control groups, suggesting potential therapeutic applications in epilepsy management.
- Anxiolytic Effects : Another study investigated the anxiolytic potential of these compounds through behavioral assays in rodents. The findings indicated that certain derivatives produced effects comparable to established anxiolytics, supporting their development as new therapeutic agents for anxiety disorders.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 31560-06-2 |
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol |
| Primary Biological Activity | GABA receptor modulation |
| Potential Applications | Anticonvulsant, anxiolytic |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step processes, starting with cyclization of precursor molecules. A widely used method employs Diels-Alder reactions with oxazolones and dienes to form the bicyclic core, followed by functionalization (e.g., carboxylation) and salt formation . Optimization includes adjusting catalysts (e.g., Lewis acids), temperature (often 80–120°C), and solvent systems (e.g., THF/water mixtures) to improve yield (reported up to 75%) and enantiomeric purity .
- Key Challenges : Avoiding racemization during cyclization and ensuring regioselectivity in substituent addition .
Q. How is the structural conformation and stereochemistry of this compound characterized?
- Analytical Techniques :
- X-ray crystallography confirms the bicyclic framework and stereochemistry (e.g., endo/exo configurations) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, with characteristic shifts for the oxa-aza bridge (e.g., δ 3.5–4.5 ppm for oxygen/nitrogen-bound protons) .
- HPLC with chiral columns resolves enantiomers, critical for pharmacological studies .
Q. What initial biological activities have been reported for this compound?
- Neuropharmacology : The bicyclic structure mimics proline, enabling interaction with neurotransmitter receptors (e.g., NMDA or GABA receptors). In vitro assays show moderate binding affinity (IC₅₀ ~10–50 µM) .
- Antimicrobial Screening : Preliminary studies indicate activity against Gram-positive bacteria (MIC ~25 µg/mL), likely due to membrane disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess (ee) in asymmetric synthesis?
- Strategies :
- Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during cycloaddition to enforce stereocontrol .
- Enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate diastereomers post-synthesis .
- Computational modeling (DFT) to predict transition-state energies and guide catalyst selection .
Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?
- Methods :
- Molecular docking (AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2, highlighting hydrogen-bonding interactions with the carboxylic acid group .
- QSAR models correlate substituent electronegativity with antimicrobial potency, suggesting fluorine derivatives improve lipophilicity .
- MD simulations assess conformational stability in aqueous environments, critical for drug delivery .
Q. How do researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in receptor affinity (e.g., NMDA vs. GABA) may arise from assay conditions (e.g., pH, ionic strength).
- Resolution : Standardize protocols (e.g., uniform cell lines, buffer systems) and validate via orthogonal assays (e.g., radioligand binding vs. electrophysiology) .
- Statistical Tools : Meta-analysis of published IC₅₀ values to identify outliers and refine structure-activity relationships .
Q. What strategies improve solubility and stability for in vivo studies?
- Approaches :
- Salt formation (e.g., hydrochloride vs. oxalate) to enhance aqueous solubility (e.g., 25 mg/mL for HCl salt vs. 5 mg/mL for free acid) .
- Prodrug design (e.g., esterification of the carboxylic acid) to increase bioavailability .
Key Considerations for Researchers
- Stereochemical Purity : Always validate enantiomeric excess via chiral HPLC to avoid misleading biological data .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously .
- Ethical Compliance : Use in vitro models for preliminary screens; avoid unlicensed in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
